molecular formula C24H22F3N3OS B12489437 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide

Cat. No.: B12489437
M. Wt: 457.5 g/mol
InChI Key: KKUVVZPZEMOONH-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-carbonyl)-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Properties

Molecular Formula

C24H22F3N3OS

Molecular Weight

457.5 g/mol

IUPAC Name

N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H22F3N3OS/c25-24(26,27)19-10-11-21(30-12-4-1-5-13-30)20(15-19)28-23(32)29-22(31)18-9-8-16-6-2-3-7-17(16)14-18/h2-3,6-11,14-15H,1,4-5,12-13H2,(H2,28,29,31,32)

InChI Key

KKUVVZPZEMOONH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(naphthalene-2-carbonyl)-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, including naphthalene-2-carbonyl chloride, 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline, and thiourea.

    Reaction Conditions: The naphthalene-2-carbonyl chloride is reacted with 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline in the presence of a base, such as triethylamine, to form the corresponding amide intermediate.

    Thiourea Addition: The amide intermediate is then treated with thiourea under mild conditions to yield the final product, 1-(naphthalene-2-carbonyl)-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Naphthalene-2-carbonyl)-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-(Naphthalene-2-carbonyl)-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure and reactivity.

    Biological Studies: The compound is used in biological studies to understand its interactions with enzymes, receptors, and other biomolecules, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(naphthalene-2-carbonyl)-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group and piperidine ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards its targets. The exact pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(Naphthalene-2-carbonyl)-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea can be compared with other similar compounds, such as:

    1-(Naphthalene-2-carbonyl)-3-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]thiourea: This compound features a morpholine ring instead of a piperidine ring, which may result in different biological activities and chemical properties.

    1-(Naphthalene-2-carbonyl)-3-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea: This compound contains a pyrrolidine ring, which may influence its reactivity and interactions with biological targets.

    1-(Naphthalene-2-carbonyl)-3-[2-(azepan-1-yl)-5-(trifluoromethyl)phenyl]thiourea: This compound has an azepane ring, which may affect its solubility and stability compared to the piperidine-containing compound.

The uniqueness of 1-(naphthalene-2-carbonyl)-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

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